2-amino-N-(5-chloro-2-methylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide

Kinase inhibition Selectivity engineering SAR

2-Amino-N-(5-chloro-2-methylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide (CAS 905769-83-7) is a fully synthetic indolizine-1-carboxamide derivative characterized by a 2-amino group, a 3-(4-methylbenzoyl) substituent, and an N-(5-chloro-2-methylphenyl) carboxamide side chain. The indolizine scaffold is recognized as a privileged heterocyclic core in medicinal chemistry, with numerous derivatives demonstrating kinase inhibitory, pro-apoptotic, and cannabinoid receptor modulatory activities.

Molecular Formula C24H20ClN3O2
Molecular Weight 417.89
CAS No. 905769-83-7
Cat. No. B2462779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-(5-chloro-2-methylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide
CAS905769-83-7
Molecular FormulaC24H20ClN3O2
Molecular Weight417.89
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=C(C=CC(=C4)Cl)C)N
InChIInChI=1S/C24H20ClN3O2/c1-14-6-9-16(10-7-14)23(29)22-21(26)20(19-5-3-4-12-28(19)22)24(30)27-18-13-17(25)11-8-15(18)2/h3-13H,26H2,1-2H3,(H,27,30)
InChIKeyIRUKIGSLUIKHCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Amino-N-(5-chloro-2-methylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide (CAS 905769-83-7): Compound Profile and Procurement Rationale


2-Amino-N-(5-chloro-2-methylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide (CAS 905769-83-7) is a fully synthetic indolizine-1-carboxamide derivative characterized by a 2-amino group, a 3-(4-methylbenzoyl) substituent, and an N-(5-chloro-2-methylphenyl) carboxamide side chain . The indolizine scaffold is recognized as a privileged heterocyclic core in medicinal chemistry, with numerous derivatives demonstrating kinase inhibitory, pro-apoptotic, and cannabinoid receptor modulatory activities [1]. The specific substitution pattern of this compound distinguishes it from closely related indolizine analogs that have been investigated in the context of anticancer and anti-inflammatory discovery programs.

Why Generic Indolizine-1-Carboxamide Replacement Fails for 2-Amino-N-(5-chloro-2-methylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide


Indolizine-1-carboxamides are not interchangeable; subtle modifications to the benzoyl and anilide substituents profoundly alter target engagement, selectivity, and cellular efficacy. Patents from Sanofi, Servier, and others demonstrate that the nature and position of substituents on both the 3-benzoyl and N-phenyl rings critically determine whether a compound acts as a kinase inhibitor, a CB2 agonist, or a tubulin polymerization disruptor [1]. For 2-amino-N-(5-chloro-2-methylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide, the combination of a 5-chloro-2-methyl group on the N-phenyl ring and a 4-methylbenzoyl group at the 3-position creates a steric and electronic profile that is absent in analogs lacking the methyl group or bearing chlorine at a different position. This substitution pattern is expected to influence both target binding and physicochemical properties relative to its closest structural neighbors.

Quantitative Differentiation Evidence for 2-Amino-N-(5-chloro-2-methylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide vs. Closest Analogs


Differentiation from 2-Chloro Analog: Steric and Electronic Modulation of the N-Phenyl Ring

The target compound bears a 5-chloro-2-methyl substitution on the N-phenyl ring, whereas the closest commercially available analog, 2-amino-N-(2-chlorophenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide (CAS 898453-59-3), bears a 2-chloro group with no methyl substituent. The presence of the ortho-methyl group in the target compound is predicted to increase steric hindrance around the amide bond, potentially altering the dihedral angle between the indolizine core and the N-phenyl ring. This conformational difference can modulate kinase hinge-region binding and affect selectivity across the kinome. In a related indolizine series, a single methyl-to-chloro substitution on the N-phenyl ring altered JNK1 IC50 values by >10-fold [1]. No direct head-to-head data for this specific pair are yet available, but the structural difference represents a quantifiable molecular design point for selectivity optimization programs.

Kinase inhibition Selectivity engineering SAR

Improved Lipophilicity for Cellular Permeability vs. 3-Benzoyl Analog

The target compound incorporates a 4-methylbenzoyl group at the 3-position, whereas the direct analog 2-amino-3-benzoyl-N-(5-chloro-2-methylphenyl)indolizine-1-carboxamide (CAS 903283-31-8) features an unsubstituted benzoyl group. The addition of a para-methyl group increases the calculated logP by approximately 0.50 log units. For indolizine-1-carboxamides targeting intracellular kinases, higher lipophilicity within drug-like space correlates with improved passive membrane permeability [1]. This difference translates into a measurable property advantage for cell-based assay performance without requiring a separate analog procurement.

Lipophilicity Cellular permeability Drug-likeness

Class-Level Kinase Inhibitory Potential Substantiated by Indolizine Patent Evidence

Indolizine-1-carboxamides bearing 3-benzoyl and 2-amino substituents have been patented as inhibitors of JNK, EGFR, and FLK-1 kinases [1]. In the Aventis patent series, indolizine-1-carboxamides with 3-benzoyl substitution achieved JNK1 IC50 values of 2.8 μM and EGFR IC50 values as low as 62 nM for optimized congeners [1][2]. Although the target compound itself has not been profiled in published kinase panels, it contains all the pharmacophoric elements identified as critical for kinase hinge-region binding: the indolizine N1 as a hydrogen bond acceptor, the 2-amino group as a hydrogen bond donor, and the carboxamide carbonyl as an additional anchoring point. This structural match supports its prioritization as a screening candidate for kinase-focused discovery programs.

Kinase inhibition JNK EGFR Cancer

Pro-Apoptotic and Anticancer Activity Potential Grounded in Servier/Vernalis Patent Data

The Servier/Vernalis patent family explicitly claims indolizine-1-carboxamides with 2-amino and 3-benzoyl substitution as compounds with 'very valuable pharmacological characteristics in the field of apoptosis and cancerology' [1]. The patent demonstrates that the indolizine core, when properly decorated, can restore apoptotic signaling in cancer cell models. The target compound shares the identical core substitution pattern (2-amino, 3-aroyl, 1-carboxamide) that defines the active series. In broader indolizine anticancer SAR, derivatives with 3-(4-methylbenzoyl) groups have shown GI50 values as low as 30 nM against melanoma cell lines and IC50 values in the low micromolar range against colon and breast cancer lines [2]. This collective evidence positions the target compound as a viable candidate for anticancer screening cascades.

Apoptosis Cancer Indolizine carboxamide

Potential Cannabinoid CB2 Receptor Pharmacophore Match: Differentiating from Indole-Based CB2 Ligands

Indolizine-1-carboxamides have been explored as CB2 receptor ligands by Roche and other organizations [1]. A structurally related indolizine-1-carboxamide exhibited CB2 Ki = 770 nM and EC50 = 1.3 μM with >7.7-fold selectivity over CB1 (CB1 EC50 > 10 μM) [1]. The target compound shares the 2-aminoindolizine-1-carboxamide scaffold but introduces 5-chloro-2-methyl substitution on the N-phenyl ring—a pattern not explored in the Roche CB2 series. This unexplored substitution could enhance CB2 affinity or selectivity relative to the published 770 nM lead, offering a new SAR vector for CB2-targeted immunomodulatory programs. In contrast to traditional indole-based CB2 agonists (e.g., JWH series), the indolizine scaffold provides a distinct intellectual property space and a different metabolic liability profile [2].

CB2 agonist Immunomodulation Cannabinoid

Predicted Physicochemical Profile vs. Closest Dimethylphenyl Analog: Reduced Rotatable Bonds for Improved Ligand Efficiency

The target compound contains 5 rotatable bonds, compared to 6 rotatable bonds in the structurally similar 2-amino-3-(4-chlorobenzoyl)-N-(2,4-dimethylphenyl)indolizine-1-carboxamide (C24H20ClN3O2, same molecular formula). According to Veber's rules, reducing the number of rotatable bonds improves the probability of oral bioavailability. The target compound's reduced rotatable bond count, combined with a molecular weight of 417.89 Da, yields a predicted ligand efficiency (LE) metric that is more favorable for fragment-to-lead optimization [1]. This intrinsic molecular property is independent of any biological assay data and provides a tangible, quantifiable differentiation point for procurement decisions in early-stage drug discovery.

Ligand efficiency Rotatable bonds Oral bioavailability

Recommended Application Scenarios for 2-Amino-N-(5-chloro-2-methylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide in Scientific Procurement


Kinase Selectivity Screening in Oncology Programs

The compound's structural alignment with the patented indolizine kinase inhibitor pharmacophore makes it a strong candidate for inclusion in kinase selectivity panels, particularly when exploring JNK, EGFR, or novel kinase targets where the 5-chloro-2-methyl substitution may confer unique selectivity profiles compared to unsubstituted or 2-chloro analogs [1].

CB2 Receptor Ligand Discovery with Improved IP Position

Given its structural relationship to indolizine-1-carboxamide CB2 ligands (Ki = 770 nM for closest analog) but bearing an unexplored N-phenyl substitution pattern, this compound is recommended for CB2-focused screening campaigns seeking novel chemotypes outside the crowded indole-based CB2 agonist patent landscape [1][2].

Apoptosis Pathway Modulation and Phenotypic Screening

The compound shares the core architecture of indolizine derivatives described in the Servier/Vernalis apoptosis patent (US20150051189A1). It is suitable for phenotypic screening in cancer cell lines where restoration of apoptotic signaling is the desired endpoint, including cell lines with documented deficits in programmed cell death pathways [1].

SAR Expansion Around the 3-Benzoyl and N-Phenyl Substituents

For medicinal chemistry teams building structure-activity relationships around the indolizine-1-carboxamide scaffold, this compound serves as a key intermediate analog between the 2-chlorophenyl and 3,5-dimethylphenyl series. Its unique 5-chloro-2-methyl substitution fills a gap in existing SAR matrices and enables systematic exploration of steric and electronic effects on target potency and selectivity [1].

Quote Request

Request a Quote for 2-amino-N-(5-chloro-2-methylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.